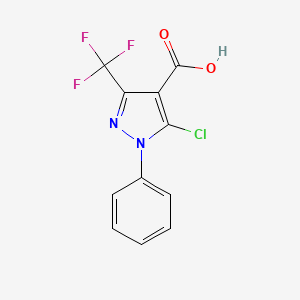

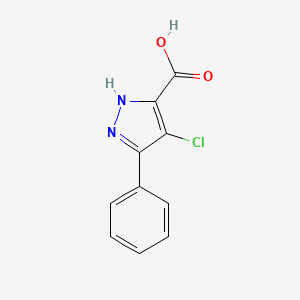

4-羧基-5-氯-1-苯基-3-(三氟甲基)吡唑

描述

The compound "4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole" is a derivative of the pyrazole class, which is known for its significance in various chemical and pharmaceutical applications. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential use in the development of new insecticides, pharmaceuticals, and materials with non-linear optical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, a series of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by placing the amide bond at the 4-position of the pyrazole ring, differing from chlorantraniliprole analogues . Another efficient synthesis method involved the use of TBTU as a catalyst for the reaction of pyrazole carboxylic acid with amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray crystallography, and the structure was further examined using quantum chemical methods, including DFT calculations . The molecular geometry and vibrational frequencies were calculated and found to be in good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. One such reaction is the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent under mild conditions . This reaction showcases the chemical versatility of pyrazole compounds and their potential for transformation into other useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties of the pyrazole compounds can be determined using theoretical calculations at the B3LYP/6-31G(d,p) level of theory . These properties are crucial for understanding the reactivity and stability of the compounds. Additionally, the optical nonlinearity of certain pyrazole derivatives has been studied using the z-scan technique, indicating potential applications in optical limiting .

科学研究应用

吡唑合成中的氧化剂

4-羧基-5-氯-1-苯基-3-(三氟甲基)吡唑及其衍生物已被用作吡唑合成的有效试剂。Zolfigol 等人(2006 年)证明,4-(对氯)苯基-1,2,4-三唑-3,5-二酮是一种有效的氧化剂,可以在温和条件下将 1,3,5-三取代吡唑啉转化为吡唑(Zolfigol 等人,2006)。

位点选择性官能化

该化合物的结构允许进行位点选择性官能化,这是有机金属化学中的一个关键方面。Schlosser 等人(2002 年)通过展示三氟甲基取代吡唑区域柔性转化为各种异构体来探索这一点,突出了其在有机金属反应中的多功能性(Schlosser 等人,2002)。

吡唑并[4,3-c]吡啶的合成

在 Palka 等人(2014 年)的一项研究中,4-羧基-5-氯-1-苯基-3-(三氟甲基)吡唑被用于吡唑并[4,3-c]吡啶的合成,展示了其在复杂有机化合物合成中的作用(Palka 等人,2014)。

吡唑羧酰胺的合成

Prabakaran 等人(2012 年)将该化合物用于 5-(三氟甲基)-N-烷基-1-(3-苯基异喹啉-1-基)-1H-吡唑-4-羧酰胺的合成,进一步证明了其在产生结构多样化化合物的效用(Prabakaran 等人,2012)。

用于 HPLC 的吡唑试剂

Al-Sabahi 等人(2021 年)研究了该化合物的吡唑啉衍生物作为 HPLC 分析醇类的衍生化试剂,展示了其在分析化学中的应用(Al-Sabahi 等人,2021)。

作用机制

Target of Action

Pyrazole derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyrazole derivatives can participate in various chemical reactions, affecting different biochemical pathways .

Result of Action

Some pyrazole derivatives have been pharmacologically evaluated for analgesic and anti-inflammatory activities .

Action Environment

It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

未来方向

The future directions for “4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole” could involve further exploration of its pharmacological properties and potential applications in various fields such as technology, medicine, and agriculture . There is also scope for investigating its synthetic methods and analogues .

属性

IUPAC Name |

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-9-7(10(18)19)8(11(13,14)15)16-17(9)6-4-2-1-3-5-6/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILOOSCNDVGTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)